![molecular formula C79H130N26O13 B10830443 (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide](/img/structure/B10830443.png)
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IDR 1002 (trifluoroacetate salt) is a synthetic cationic innate defense regulator peptide. It is known for its ability to modulate immune responses and enhance the body’s defense mechanisms against infections. The compound has shown significant potential in increasing the production of chemokines and enhancing the recruitment of immune cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IDR 1002 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid, which helps in cleaving the peptide from the resin and simultaneously forms the trifluoroacetate salt .
Industrial Production Methods: Industrial production of IDR 1002 follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple peptide chains simultaneously. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: IDR 1002 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions:
Reagents: Amino acids, trifluoroacetic acid, coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and protecting groups.
Conditions: Solid-phase synthesis conditions, typically involving deprotection and coupling cycles at room temperature.
Major Products: The major product of the synthesis is the IDR 1002 peptide in its trifluoroacetate salt form. The peptide is characterized by its high purity and specific sequence of amino acids .
Scientific Research Applications
IDR 1002 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in modulating immune responses and enhancing chemokine production.
Medicine: Explored for its potential therapeutic applications in treating infections and inflammatory diseases.
Industry: Utilized in the development of new peptide-based drugs and as a tool in immunological research
Mechanism of Action
IDR 1002 exerts its effects by modulating the immune response. It increases the production of chemokines such as chemokine (C-C motif) ligand 2, chemokine (C-C motif) ligand 7, and chemokine (C-X-C motif) ligand 1 in human peripheral blood mononuclear cells. The peptide enhances the recruitment of neutrophils and monocytes, thereby boosting the body’s defense against infections. The molecular targets include transmembrane G protein-coupled receptors and pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and cAMP response element-binding protein (CREB) .
Comparison with Similar Compounds
IDR 1: Another innate defense regulator peptide with similar immune-modulating properties.
Alkylguanidino urea (AGU) compounds: These compounds also exhibit antibacterial activity and are often compared with IDR peptides for their efficacy
Uniqueness of IDR 1002: IDR 1002 stands out due to its specific sequence and ability to enhance chemokine production more effectively than other similar peptides. Its trifluoroacetate salt form also contributes to its stability and solubility, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C79H130N26O13 |
|---|---|
Molecular Weight |
1652.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C79H130N26O13/c1-11-44(9)63(75(117)99-54(28-20-34-91-78(86)87)66(108)95-52(65(83)107)26-17-18-32-80)104-69(111)55(29-21-35-92-79(88)89)97-70(112)59(38-47-40-94-51-25-16-14-23-49(47)51)102-74(116)62(43(7)8)103-76(118)64(45(10)12-2)105-72(114)57(36-41(3)4)100-71(113)58(37-46-39-93-50-24-15-13-22-48(46)50)101-67(109)53(27-19-33-90-77(84)85)96-68(110)56(30-31-60(81)106)98-73(115)61(82)42(5)6/h13-16,22-25,39-45,52-59,61-64,93-94H,11-12,17-21,26-38,80,82H2,1-10H3,(H2,81,106)(H2,83,107)(H,95,108)(H,96,110)(H,97,112)(H,98,115)(H,99,117)(H,100,113)(H,101,109)(H,102,116)(H,103,118)(H,104,111)(H,105,114)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-,64-/m0/s1 |
InChI Key |
SEBZWKNTKRJFDZ-BRVBZNILSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


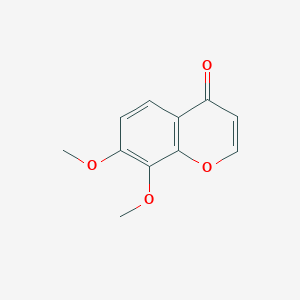
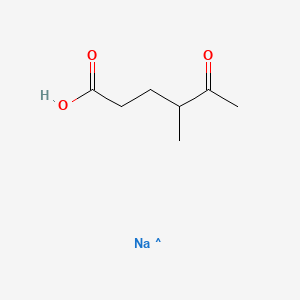
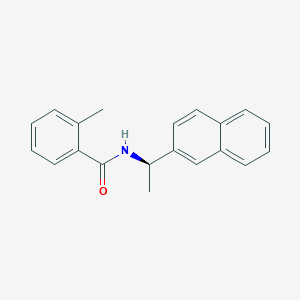
![16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B10830389.png)
![1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830394.png)
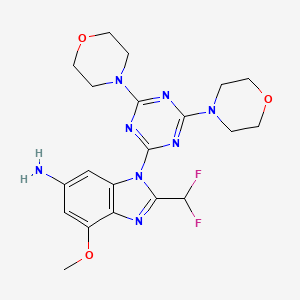
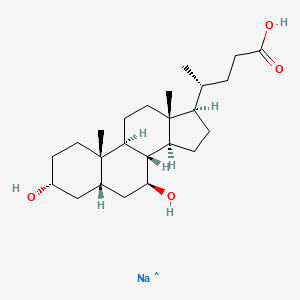
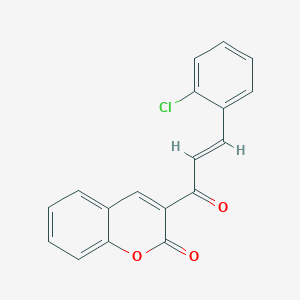
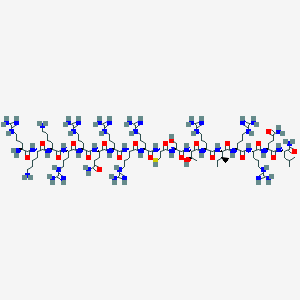
![7-fluoro-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one](/img/structure/B10830430.png)
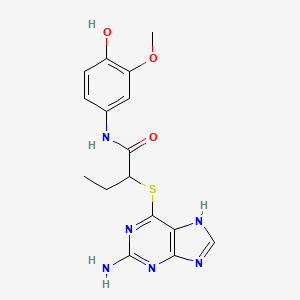

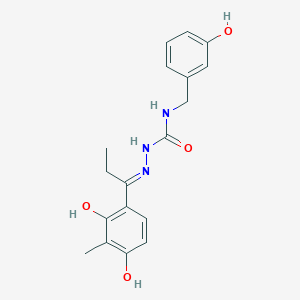
![(1R,2S,4R,6R,7R,11R,14S)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830462.png)
